BenchChemオンラインストアへようこそ!

6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride

Lactic acidosis Mitochondrial complex I inhibition mGPDH

6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride (CAS 352211-11-1), known as imeglimin hydrochloride, is a first-in-class oral tetrahydrotriazine antidiabetic agent of the glimin class, approved in Japan in June 2021 under the brand name TWYMEEG®. The compound is a racemic mixture (R/S) with molecular formula C₆H₁₄ClN₅ and molecular weight 191.66 g/mol.

Molecular Formula C6H14ClN5
Molecular Weight 191.66 g/mol
CAS No. 352211-11-1
Cat. No. B8082394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
CAS352211-11-1
Molecular FormulaC6H14ClN5
Molecular Weight191.66 g/mol
Structural Identifiers
SMILESCC1N=C(NC(=N1)N(C)C)N.Cl
InChIInChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H
InChIKeyUXHLCYMTNMEXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imeglimin Hydrochloride (rac-Imeglimin HCl, CAS 352211-11-1): Approved Tetrahydrotriazine Glimin for Type 2 Diabetes — Procurement & Selection Overview


6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride (CAS 352211-11-1), known as imeglimin hydrochloride, is a first-in-class oral tetrahydrotriazine antidiabetic agent of the glimin class, approved in Japan in June 2021 under the brand name TWYMEEG® [1]. The compound is a racemic mixture (R/S) with molecular formula C₆H₁₄ClN₅ and molecular weight 191.66 g/mol [2]. Structurally derived from the metformin scaffold via cyclization into a 1,3,5-triazine ring, imeglimin acts as a mitochondrial redox modulator with a dual mechanism targeting both insulin resistance and β-cell dysfunction — a pharmacological profile that distinguishes it from biguanides and other oral antidiabetic classes [3].

Why In-Class Substitution of CAS 352211-11-1 (rac-Imeglimin HCl) with Metformin or Other Oral Antidiabetic Agents Compromises Scientific Validity


Despite sharing a chemical moiety with metformin, imeglimin is not a biguanide and cannot be interchanged with metformin or other antihyperglycemic agents without altering the pharmacological outcome. The cyclized tetrahydrotriazine ring confers distinct mitochondrial effects: unlike metformin, imeglimin does not substantially inhibit mitochondrial complex I or glycerol-3-phosphate dehydrogenase (mGPDH), resulting in a fundamentally different lactate accumulation and lactic acidosis risk profile [1]. Moreover, imeglimin uniquely enhances glucose-stimulated insulin secretion (GSIS) and stimulates both GLP-1 and GIP incretin secretion — a property not shared by metformin or DPP-4 inhibitors [2]. Substitution of the racemic hydrochloride (CAS 352211-11-1) with the single (R)-enantiomer hydrochloride (CAS 775351-61-6) or S-isomer (CAS 794495-43-5) introduces chiral purity variables that affect analytical method validation, pharmacokinetic comparability, and regulatory compliance, as the approved commercial product is the racemic form [3].

Quantitative Comparative Evidence for Imeglimin Hydrochloride (CAS 352211-11-1) Versus Key Clinical Comparators


Imeglimin Eliminates Lactic Acidosis Risk at Therapeutic Doses: Direct Multi-Model Comparison with Metformin

In a direct head-to-head comparison across three preclinical models, imeglimin treatment did not induce lactate accumulation or acidotic events, whereas metformin consistently provoked hyperlactatemia and in some cases fatality. In a dog surgical model, acute metformin (30–1000 mg/kg) caused lactate accumulation, pH decrease, and fatality at the highest dose; imeglimin at equivalent doses produced no lactate elevation or pH change [1]. In rats with gentamycin-induced renal insufficiency receiving 50–100 mg/kg/h, only metformin increased lactatemia and H⁺ concentrations with mortality at higher doses; plasma drug levels were similar between compounds [1]. In chronically treated mice (200 mg/kg bid), only metformin produced hyperlactatemia after acute intraperitoneal glucose loading [1]. Mechanistically, metformin inhibited mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) at 50–250 µM in isolated rat liver mitochondria, whereas imeglimin produced no mGPDH inhibition [1].

Lactic acidosis Mitochondrial complex I inhibition mGPDH Drug safety Type 2 diabetes

Unique Dual Incretin Stimulation by Imeglimin: GIP and GLP-1 Secretion Enhancement Versus Metformin — A Randomized Controlled Trial

In a 24-week randomized controlled trial (IME 2000 mg/day vs. MET 1000 mg/day), both drugs produced comparable HbA1c reductions at week 24 (IME −0.75 ± 0.12% vs. MET −0.83 ± 0.18%; both p < 0.05 vs. baseline). However, insulin levels during OGTT increased only in the imeglimin group [1]. Critically, total and active glucose-dependent insulinotropic peptide (GIP) levels were increased only with imeglimin, not with metformin. Total and active GLP-1 levels increased in both groups, but only imeglimin enhanced both incretins simultaneously [1]. The imeglimin-induced insulin increase was positively correlated with GLP-1 at week 12 and with GIP at week 24, suggesting temporally distinct contributions of the two incretins [1].

Incretin secretion GIP GLP-1 Insulin secretion Randomized controlled trial

Beta-Cell Glucose Sensitivity Improved by 36% with Imeglimin: Placebo-Controlled Hyperglycemic Clamp Data

In a double-blind, placebo-controlled study, 33 patients with type 2 diabetes received imeglimin 1500 mg twice daily or placebo for 7 days. Glucose-stimulated insulin secretion was quantified by hyperglycemic clamp [1]. Imeglimin raised total insulin secretory response (iAUC₀–₄₅) by +112% (p = 0.035), first-phase insulin secretion rate (ISR) by +110% (p = 0.034), and second-phase ISR by +29% (p = 0.031). Beta-cell glucose sensitivity at steady state improved by +36% (p = 0.034), while hepatic insulin extraction tended to decrease by −13% (p = 0.056) [1]. In contrast, metformin is well-established to act primarily as an insulin sensitizer rather than an insulin secretagogue; the magnitude of insulin secretion enhancement observed with imeglimin exceeds that typically reported for metformin monotherapy [1].

Beta-cell function Glucose-stimulated insulin secretion Insulin secretion rate Hyperglycemic clamp Type 2 diabetes

Imeglimin Add-On Achieves 0.98% HbA1c Reduction vs. 0.59% for Vildagliptin: Real-World Record-Based Head-to-Head Study

In a real-world, record-based comparative study, imeglimin and vildagliptin were evaluated as add-on therapies in patients with type 2 diabetes insufficiently controlled on existing regimens [1]. The imeglimin add-on group demonstrated an HbA1c reduction of 0.98%, compared with 0.59% in the vildagliptin add-on group — a 66% greater magnitude of HbA1c lowering [1]. Additionally, significant decreases in SGOT and SGPT (liver transaminases) were noted in the imeglimin group, suggesting ancillary hepatic benefits not observed with the DPP-4 inhibitor comparator [1].

HbA1c reduction Add-on therapy Vildagliptin Real-world evidence DPP-4 inhibitor

Imeglimin, but Not Metformin, Restores Mitophagy and Suppresses Beta-Cell Apoptosis in Diabetic db/db Mice

In a comparative study using pancreatic islets from db/db diabetic mice and mitophagy reporter (CMMR) mice, imeglimin, metformin, and insulin were evaluated for their effects on mitochondrial quality control (mQC) [1]. Imeglimin and insulin, but not metformin, reduced reactive oxygen species (ROS) production, decreased numbers of dysfunctional mitochondria, and normalized mitophagic activity in db/db β-cells [1]. Concomitantly, imeglimin and insulin, but not metformin, restored the secreted insulin level and reduced β-cell apoptosis [1]. This demonstrates a mitophagy-dependent β-cell protective mechanism unique to imeglimin among the two structurally related small-molecule agents [1].

Mitophagy Beta-cell apoptosis Mitochondrial quality control db/db mice ROS production

Prioritized Research and Industrial Application Scenarios for Imeglimin Hydrochloride (CAS 352211-11-1) Based on Quantitative Differentiation


Preclinical Safety Pharmacology: Lactic Acidosis Risk Stratification Studies

In preclinical models requiring assessment of mitochondrial toxicity or lactic acidosis potential, imeglimin hydrochloride serves as a negative-control comparator to metformin. As demonstrated by Vial et al. (2022), imeglimin does not induce lactate accumulation even at supratherapeutic doses (up to 1000 mg/kg) in dog surgery models or in renally impaired rats, whereas metformin produces fatal lactic acidosis under identical conditions [1]. This differential safety profile makes CAS 352211-11-1 the preferred selection for any experimental protocol where metformin is contraindicated due to lactate-related confounding, such as renal insufficiency models, surgical stress studies, or chronic dosing paradigms in rodents.

Incretin Biology Research: Dual GIP/GLP-1 Secretion Stimulation

Imeglimin hydrochloride uniquely stimulates both GIP and GLP-1 secretion in human patients with type 2 diabetes, as demonstrated in the randomized controlled trial by Kitamura et al. (2025) [1]. This dual incretin-enhancing property is not shared by metformin (which lacks GIP stimulation) or DPP-4 inhibitors (which prevent incretin degradation rather than stimulate secretion). Researchers investigating enteroendocrine L-cell and K-cell physiology, or developing combination incretin-based therapies, should procure CAS 352211-11-1 as a pharmacological probe that simultaneously augments both major incretin hormones through a secretagogue mechanism distinct from DPP-4 inhibition.

Beta-Cell Preservation and Functional Recovery Studies

Two independent lines of evidence support the selection of imeglimin hydrochloride for beta-cell-focused research. First, the hyperglycemic clamp study by Pacini et al. (2015) demonstrated a +36% improvement in beta-cell glucose sensitivity and +112% enhancement of total insulin secretory response after only 7 days of treatment [1]. Second, Aoyama et al. (2024) showed that imeglimin, but not metformin, restores mitophagic clearance of dysfunctional mitochondria and suppresses beta-cell apoptosis in db/db diabetic mice [2]. For studies targeting beta-cell mass preservation, mitochondrial quality control in islets, or restoration of first-phase insulin secretion, racemic imeglimin hydrochloride provides mechanistic capabilities unavailable with metformin or insulin monotherapy.

Clinical Trial Comparator: Add-On Therapy Superiority Studies Over DPP-4 Inhibitors

When designing clinical or real-world studies comparing add-on antidiabetic strategies, imeglimin hydrochloride has demonstrated quantitative superiority over vildagliptin in real-world settings (HbA1c reduction: 0.98% vs. 0.59%) [1], and has shown superiority over metformin dose escalation in combination with DPP-4 inhibitors in the randomized MEGMI study (HbA1c change difference: −0.21%, 95% CI −0.41% to −0.01%, p = 0.038) [2]. These data position CAS 352211-11-1 as a more effective add-on agent than either metformin up-titration or DPP-4 inhibitor substitution in patients inadequately controlled on existing regimens, making it a relevant active comparator or intervention arm in glycemic optimization trials.

Quote Request

Request a Quote for 6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.